SC144 hydrochloride
Overview
Description
SC144 hydrochloride is a first-in-class, orally active gp130 (IL6-beta) inhibitor . It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes .
Synthesis Analysis
The synthesis of SC144 hydrochloride involves the reaction of 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazide with 2-pyrazinecarboxylic acid hydrochloride .Molecular Structure Analysis
The molecular formula of SC144 hydrochloride is C16H11FN6O · HCl . The molecular weight is 358.76 .Chemical Reactions Analysis
SC144 hydrochloride binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, and abrogates Stat3 phosphorylation and nuclear translocation .Physical And Chemical Properties Analysis
SC144 hydrochloride is a white to light brown powder . It is soluble in DMSO to the extent of 5 mg/mL when warmed . It has a molecular weight of 358.76 and its molecular formula is C16H11FN6O · HCl .Scientific Research Applications
Glycoprotein 130 (gp130) Inhibitor
SC144 hydrochloride is a potent inhibitor of glycoprotein 130 (gp130). It binds to gp130 and blocks STAT3 phosphorylation, nuclear translocation, and expression of STAT3 responsive genes .
Cancer Research
SC144 hydrochloride has shown remarkable potency in a large panel of cancer cell lines from different tumor origins . It inhibits the growth of several tumor cell lines, independent of p53 or hormone receptor levels .
Ovarian Cancer Research
SC144 hydrochloride has been used in ovarian cancer research. It inhibits the growth of ovarian tumor xenografts in mice .
Pancreatic Cancer Research
SC144 hydrochloride has been used to evaluate the effect of bazedoxifene on interleukin (IL-6) mediated cell viability in pancreatic cancer cells .
Mesenchymal Precursor Cells (KMM) Research
SC144 hydrochloride has been used to study its effects on signal transducer and activator of transcription 3 (STAT3) activation in mesenchymal precursor cells (KMM) cells .
Interleukin 6 Signal Transducer (IL-6ST) Research
SC144 hydrochloride has been used as an interleukin 6 signal transducer (IL-6ST) inhibitor in media to test its ability to block serum-induced migration/invasion .
Pharmacokinetic Research
SC144 hydrochloride has been selected as a valuable drug candidate endowed with favorable pharmacokinetic properties .
Antiproliferative Properties
SC144 hydrochloride has antiproliferative properties and has been used in various in vitro and in vivo xenograft models .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGGXYXFIICED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SC144 hydrochloride | |
CAS RN |
917497-70-2 | |
Record name | 917497-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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